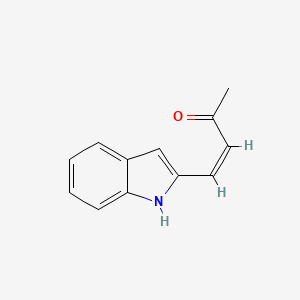
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring system attached to a butenone moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1H-Indol-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the condensation of indole-2-carboxaldehyde with a suitable enone precursor under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
In biological research, indole derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.
Medicine
The compound may have potential therapeutic applications due to its structural similarity to other bioactive indole derivatives. It could be explored for use in drug development.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-4-(1H-Indol-2-yl)but-3-en-2-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is unique due to its specific structure, which combines an indole ring with a butenone moiety. This combination may confer distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(Z)-4-(1H-indol-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H11NO/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13-11/h2-8,13H,1H3/b7-6- |
Clé InChI |
KOKGNUYOCCXQRV-SREVYHEPSA-N |
SMILES isomérique |
CC(=O)/C=C\C1=CC2=CC=CC=C2N1 |
SMILES canonique |
CC(=O)C=CC1=CC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















